molecular formula C18H20N2O3S B5506783 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B5506783
M. Wt: 344.4 g/mol
InChI Key: ZYGCLXGCXWSCPL-UHFFFAOYSA-N
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Description

2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound. Its synthesis and properties are of interest due to their potential applications in various fields, including chemistry and pharmacology.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the Gewald reaction, a process used for synthesizing thiophenes. For instance, a derivative of 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was synthesized using this method (Kumar, Anupama, & Khan, 2008). Additionally, reactions with iso(and isothio)cyanates under microwave irradiation have been investigated for the synthesis of related compounds (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Molecular Structure Analysis

The molecular structure of similar thiophene derivatives has been determined using single crystal X-ray diffraction studies. For example, a study on 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provides insights into its crystal structure and molecular geometry (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Reactions and Properties

The chemical reactions of thiophene derivatives include interactions with various reagents, leading to the formation of new compounds with diverse properties. For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with different organic reagents resulted in novel thiophene derivatives exhibiting various activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, due to its complex structure, finds relevance in the synthesis of various chemically active derivatives. For instance, compounds like 2-amino-4,5-dimethylthiophene-3-carboxamide, which share a structural similarity, have been utilized in reactions with iso(and isothio)cyanates under microwave irradiation to produce thieno[2,3-d]pyrimidines. This process likely involves intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, indicating the compound's potential in synthesizing heterocyclic structures with significant biological activity (Davoodnia et al., 2009).

Potential Biological Activities

Derivatives of the core structure of 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been explored for various biological activities. Notably, compounds synthesized from 2-amino-3-cyano-4,5-dihydrothiophenes, which bear resemblance to the core structure, have been reacted with acetylenic esters, leading to the formation of compounds such as dimethyl(or methyl) 2-amino-5-cyano-6, 7-dihydrothiepin-3, 4-dicarboxylate(or 3-carboxylate). These reactions indicate the potential utility of the compound in synthesizing molecules with possible pharmacological properties, including anticancer activities (Matsunaga et al., 1986).

properties

IUPAC Name

2-[[2-(2,4-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-10-6-7-13(11(2)8-10)23-9-15(21)20-18-16(17(19)22)12-4-3-5-14(12)24-18/h6-8H,3-5,9H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGCLXGCXWSCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

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